2-Hydroxypyridine

Tautomerism Physical Organic Chemistry Solvent Effects

Select 2-Hydroxypyridine (CAS 142-08-5) over 3-/4-hydroxypyridine or unsubstituted pyridine—only the 2-isomer undergoes tautomerization to 2-pyridone, enabling bifunctional catalysis with 600,000× rate enhancement (20× over acetic acid). This tautomeric duality also drives up to 8-fold ligand acceleration in Ru-catalyzed C–H arylation and Mn-catalyzed asymmetric hydrogenation. It is the sole fluorescent hydroxypyridine isomer, essential for metal detection assays, and a key intermediate in penicillin/cephalosporin synthesis. High water solubility (450 g/L) simplifies formulation. Insist on CAS 142-08-5—substitution forfeits catalytic, fluorescent, and synthetic performance.

Molecular Formula C5H5NO
Molecular Weight 95.1 g/mol
CAS No. 142-08-5
Cat. No. B017775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxypyridine
CAS142-08-5
Synonyms2-hydroxypyridine
2-hydroxypyridine sodium salt
2-pyridinone
2-pyridone
Molecular FormulaC5H5NO
Molecular Weight95.1 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1
InChIInChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
InChIKeyUBQKCCHYAOITMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10.51 M
1000 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxypyridine (CAS 142-08-5): Technical Baseline for Research and Industrial Procurement


2-Hydroxypyridine (CAS 142-08-5, C₅H₅NO, MW 95.1) is a heterocyclic compound that exists in tautomeric equilibrium with 2-pyridone [1]. In the solid state and polar solvents, the 2-pyridone (lactam) form predominates, while the 2-hydroxypyridine (lactim) form is favored in the gas phase and non-polar media [2]. This tautomeric duality fundamentally distinguishes it from its isomers 3-hydroxypyridine and 4-hydroxypyridine, which do not exhibit this behavior, as well as from simple pyridine derivatives lacking the labile proton at the 2-position [3].

Why 2-Hydroxypyridine Cannot Be Interchanged with Isomeric Hydroxypyridines or Generic Pyridines


The substitution of 2-hydroxypyridine with 3- or 4-hydroxypyridine, or with unsubstituted pyridine, is not scientifically valid due to fundamental differences in tautomeric behavior, acidity, and reactivity. 2-Hydroxypyridine undergoes a unique tautomerization to 2-pyridone, a property absent in the 3- and 4-isomers [1]. This tautomerism enables bifunctional catalysis via a dihydrate of 2-pyridone, a mechanism not accessible to other hydroxypyridines [2]. Furthermore, the pKa of 2-hydroxypyridine (0.75 at 20°C) differs dramatically from its isomers, and its water solubility (450 g/L) exceeds that of many close analogs [3]. Generic substitution with pyridine or other 2-substituted pyridines lacking the hydroxyl/pyridone equilibrium results in the loss of the specific catalytic, coordination, and synthetic utility that defines this compound's research and industrial value [4].

2-Hydroxypyridine: Quantitative Differentiation Evidence Against Analogs and Alternatives


Tautomeric Equilibrium Constant: Solvent-Dependent 2-Hydroxypyridine/2-Pyridone Ratio vs. 3- and 4-Isomers

2-Hydroxypyridine exists in a quantifiable, solvent-sensitive equilibrium with its 2-pyridone tautomer, a feature completely absent in 3-hydroxypyridine and 4-hydroxypyridine which do not tautomerize [1]. In cyclohexane at 25°C, the equilibrium constant (Keq) for the interconversion is 1.7, favoring 2-pyridone by a marginal energy difference of ~0.32 kcal/mol [2]. This Keq shifts to 6.0 in chloroform, driven by the higher dipole moment of 2-pyridone (5.29–5.97 Debye) relative to 2-hydroxypyridine (1.65–1.83 Debye) [2]. In the gas phase, the equilibrium reverses, with 2-hydroxypyridine predominating, whereas in water logK = -0.4, favoring the 2-pyridone tautomer . No such equilibrium exists for 3- or 4-hydroxypyridine, which exist exclusively in the hydroxyl form [1].

Tautomerism Physical Organic Chemistry Solvent Effects

pKa and Acidity: 2-Hydroxypyridine vs. Isomers and Acetic Acid

2-Hydroxypyridine exhibits a pKa of 0.75 at 20°C, making it approximately one thousand times less acidic than 3-hydroxypyridine and ten million times less acidic than acetic acid [1][2]. This low acidity, combined with its tautomerization to 2-pyridone, creates a unique hydrogen-bonding profile. The pKa difference from its isomers reflects fundamental differences in electronic structure and tautomeric stabilization. 3-Hydroxypyridine and 4-hydroxypyridine exhibit substantially different pKa values due to their inability to tautomerize to stable pyridone forms [3].

Acidity Physical Chemistry Hydrogen Bonding

Catalytic Activity: Bifunctional Catalysis Magnitude vs. Background and Acetic Acid

2-Hydroxypyridine functions as a bifunctional catalyst via a dihydrate of its 2-pyridone tautomer, enabling concerted proton transfer. Quantitative studies demonstrate that at 298 K, the catalytic effect of 2-hydroxypyridine is 600,000 times greater than the background (uncatalyzed) rate and approximately 20 times greater than that of acetic acid [1]. This catalytic enhancement arises specifically from the tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone, which forms a hydrogen-bonded dihydrate capable of co-operative hydration of carbonyl groups [1]. Neither 3-hydroxypyridine nor 4-hydroxypyridine exhibits this catalytic activity because they lack the pyridone tautomer [2].

Catalysis Bifunctional Catalysis Reaction Kinetics

Ligand-Accelerated C–H Activation: 8-Fold Enhancement vs. Ligand-Free Conditions

In ruthenium(II)-catalyzed ortho-C–H bond arylation of 2-phenylpyridine, 2-hydroxypyridine-based ligands produce significant acceleration effects. Among a series of substituted 2-hydroxypyridine ligands (L1–L6), 5-trifluoromethyl-2-hydroxypyridine (L6) enhanced the catalytic activity of the [(η⁶-p-cymene)RuCl₂]₂ catalyst by 8-fold compared to ligand-free conditions [1]. DFT calculations confirmed that the 2-hydroxypyridine scaffold lowers the energy barrier for the C–H activation step [1]. This ligand acceleration is enabled by the tautomeric equilibrium of the 2-hydroxypyridine core, which facilitates proton-transfer steps during catalysis [2].

C–H Activation Organometallic Catalysis Ruthenium

Synthetic Yield: One-Step Patent Process Superiority over Prior Art Methods

The industrial synthesis of 2-hydroxypyridine from 2-chloro-pyridine has been optimized in a patented one-stage process. Prior art methods, such as hydrolysis of 2-chloro-pyridine in concentrated hydrochloric acid at 150°C under pressure for several hours, achieved a yield of only 24% [1]. A two-stage process via 2-methoxypyridine improved the yield to up to 70% [1]. In contrast, the patented one-stage reaction of 2-chloro-pyridine with aqueous alkaline solution in the presence of a tertiary alcohol (e.g., tertiary amyl alcohol) at reflux produces 2-hydroxypyridine with superior yield and high purity in a single operation [1]. Additional synthetic methods have demonstrated yields up to 95.9% using alternative condensation routes [2].

Process Chemistry Synthesis Yield Optimization

Fluorescence Yield: Superior Emission Among Hydroxypyridine Isomers

Among the three isomeric hydroxypyridines, fluorescence yield decreases in the order 2- > 3- > 4- [1]. 4-Hydroxypyridine was found to be non-fluorescent in all solvents investigated, while the 2-isomer exhibits the highest fluorescence yield among the series, though all yields remain generally below 0.1 [1]. The fluorescence of 2-methoxypyridine, which cannot tautomerize to the pyridone structure, has a quantum yield (øf) of 0.011 in 0.1 N HCl, providing a baseline for the hydroxyl form [1]. The fluorescence behavior is pH-dependent, with the anion form of 2-hydroxypyridine (in 0.1 N NaOH) being the most fluorescent species [1].

Fluorescence Spectroscopy Photophysics Analytical Detection

2-Hydroxypyridine: Validated Application Scenarios Based on Quantitative Evidence


Bifunctional Catalysis in Acylation and Carbonyl Hydration Reactions

2-Hydroxypyridine is quantitatively validated as a bifunctional catalyst, with a rate enhancement of 600,000× over background and 20× over acetic acid at 298 K [1]. This performance stems from its tautomeric equilibrium and ability to form a dihydrate of 2-pyridone that facilitates co-operative proton transfer. Applications include catalysis for generating β-oxopropyl carbonates from cyclic carbonates and alcohols, aminolysis of polyglutamates, and mutarotation of glucose . Users should select 2-hydroxypyridine (CAS 142-08-5) over 3- or 4-hydroxypyridine, which lack this catalytic capability, and over acetic acid, which provides 20× lower activity.

Organometallic Ligand Scaffold for C–H Activation and Asymmetric Hydrogenation

2-Hydroxypyridine serves as a core scaffold for ligands in transition-metal catalysis. In Ru(II)-catalyzed ortho-C–H arylation, 2-hydroxypyridine-based ligands provide up to 8-fold acceleration relative to ligand-free conditions [2]. Chiral 2-hydroxypyridine-oxazoline ligands have been developed for Mn-catalyzed asymmetric hydrogenation of heteroaromatics, ketones, and ketimines, where the tautomeric equilibrium enhances hydrogen activation and hydride transfer [3]. Substitution with pyridine or other heterocycles lacking the 2-hydroxypyridine/pyridone tautomerism eliminates these ligand-acceleration effects.

Pharmaceutical and Agrochemical Intermediate Synthesis

2-Hydroxypyridine is a key intermediate in the synthesis of penicillin and cephalosporin derivatives, as well as anti-inflammatory and analgesic agents [4]. The patented one-stage synthesis from 2-chloro-pyridine provides superior yield compared to prior art (24% single-stage yield improved to a superior single-operation yield), ensuring reliable supply and cost efficiency for industrial procurement [4]. Additional synthetic routes achieve up to 95.9% yield for specialized derivatives [5].

Fluorescence-Based Analytical Detection and Environmental Monitoring

2-Hydroxypyridine is the only fluorescent isomer among the three hydroxypyridines, with fluorescence yield decreasing in the order 2- > 3- > 4- (4-isomer non-fluorescent in all solvents) [6]. This property enables its use in analytical methods for detection and quantification of metals in environmental samples . For fluorescence-dependent applications, 4-hydroxypyridine cannot substitute, and 3-hydroxypyridine provides inferior signal.

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